N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a synthetic compound featuring a hybrid structure combining indole and benzothiazole-1,1,3-trioxide moieties linked via an acetamide bridge. This compound is of interest in medicinal chemistry due to its structural resemblance to non-azole inhibitors of sterol 14α-demethylase (CYP51), a target for antiparasitic agents .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-18(20-10-9-13-11-21-16-7-3-1-5-14(13)16)12-22-19(24)15-6-2-4-8-17(15)27(22,25)26/h1-8,11,21H,9-10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOBNZQXKHQEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be similar to those of its structural analogs, naproxen and tryptamine. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. Tryptamine, a biogenic amine, is involved in the regulation and modulation of multiple processes within the central nervous system.
Mode of Action
The mode of action involves the compound’s interaction with its targets, leading to changes in cellular processes. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects. Tryptamine derivatives play a fundamental role in the human body, with serotonin being one of the most important signaling hormones.
Biochemical Pathways
The affected pathways are likely related to those influenced by naproxen and tryptamine. Naproxen’s inhibition of COX enzymes affects the conversion of arachidonic acid to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses. Tryptamine derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior.
Biochemical Analysis
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives, including the compound , could have significant effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to comprehensively review the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Chemical Structure
The compound can be synthesized through various chemical reactions involving indole derivatives and benzothiazole moieties. The structure consists of an indole ring connected to a benzothiazole scaffold via an ethyl linker. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds related to indole and benzothiazole structures often exhibit significant antimicrobial properties. For instance, derivatives of indole have shown activity against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.5 μg/mL against Gram-positive bacteria such as MRSA .
Anticancer Potential
The anticancer activity of compounds containing indole and benzothiazole has been extensively studied. In vitro assays demonstrated that these compounds could inhibit the proliferation of several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The mechanism often involves the modulation of key signaling pathways such as PI3K and mTOR .
Anti-inflammatory Effects
Some studies have suggested that this compound exhibits anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Study 1: Antimicrobial Efficacy
A study tested the antimicrobial efficacy of various indole derivatives against 12 bacterial strains. The results indicated that compounds with longer carbon chains exhibited enhanced activity. The most effective compound demonstrated an MIC of 0.5 μg/mL against MRSA .
Study 2: Anticancer Activity
In a comparative study assessing the anticancer potential of benzothiazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics .
The biological activities of this compound are primarily attributed to:
- Inhibition of DNA Synthesis : Indole derivatives can interfere with DNA replication in bacterial cells.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Cytokine Modulation : The anti-inflammatory effects are likely due to the downregulation of pro-inflammatory cytokines.
Comparison with Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]acetamide (138)
A simpler analog lacking the benzothiazole-trioxo group, this compound exhibits reduced steric bulk and lower molecular weight (MW: ~218 g/mol vs. ~400 g/mol for the target compound).
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (33a)
Replacing benzothiazole-trioxo with a benzodioxole group increases lipophilicity (predicted logP: ~3.5 vs. ~2.8 for the target compound). The benzodioxole’s oxygen atoms may engage in hydrogen bonding, but its reduced electron-withdrawing capacity likely alters metabolic stability compared to the target compound’s sulfonamide group .
Benzothiazole-Trioxo Derivatives
N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (50)
This saccharin-derived compound shares the benzothiazole-trioxo group but replaces the indole-ethyl-acetamide with a benzamide. The benzamide’s planar structure may limit penetration into hydrophobic binding sites compared to the indole-ethyl group’s flexibility .
N-(2-Ethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide
Its IC₅₀ against CYP51 is ~1.5 µM, suggesting the indole moiety in the target compound may improve target affinity .
Q & A
Q. How can machine learning improve SAR studies for this compound class?
- Methodological Answer :
- Feature Selection : Use Random Forests to rank descriptors (e.g., topological polar surface area) influencing IC50 .
- Generative Models : Train VAEs (Variational Autoencoders) to design novel analogs with predicted IC50 < 100 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
